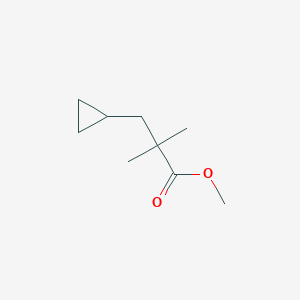![molecular formula C11H10N2O3S B15291333 2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is a heterocyclic compound that features a thiophene ring and a pyridazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid typically involves the condensation of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques such as refluxing, crystallization, and purification through column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The compound can undergo electrophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methylthiophen-2-yl)acetic acid
- 5-Methylthiophene-2-carboxylic acid
- Pyridazinone derivatives
Uniqueness
2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid is unique due to its combination of a thiophene ring and a pyridazinone moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research .
Propiedades
Fórmula molecular |
C11H10N2O3S |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
2-[3-(5-methylthiophen-2-yl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C11H10N2O3S/c1-7-2-4-9(17-7)8-3-5-10(14)13(12-8)6-11(15)16/h2-5H,6H2,1H3,(H,15,16) |
Clave InChI |
UXCNPYPXDKUXHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NN(C(=O)C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)



![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)



